molecular formula C20H18N2O4 B10985182 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B10985182
M. Wt: 350.4 g/mol
InChI Key: VDMVDAXRBOJGRB-UHFFFAOYSA-N
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Description

4-({[(3-Acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a 3-acetyl-substituted indole moiety linked via an acetylated aminomethyl group.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(9-7-14)20(25)26/h2-9,11H,10,12H2,1H3,(H,21,24)(H,25,26)

InChI Key

VDMVDAXRBOJGRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (HCl or H₂SO₄) to form the indole ring. For 3-acetylindole, acetylacetone or diketene derivatives are employed as ketone sources. Yields typically range from 45–65%, with purification via silica gel chromatography.

Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to accelerate cyclization. For example, 2-[(carboxymethyl)amino]benzoic acids undergo microwave-assisted decarboxylation (300 W, 80°C, 1 minute) in acetic anhydride and triethylamine, yielding 3-acetylindole derivatives in 34–71% efficiency. This method reduces reaction times from hours to minutes while improving regioselectivity.

Functionalization of the Indole Nitrogen

Introducing the acetylated amino-methyl group at the indole’s nitrogen involves sequential acylation and alkylation:

N-Acetylation

3-Acetylindole reacts with chloroacetyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (3 equivalents) neutralizes HCl byproducts, achieving >85% conversion. The product, 1-chloroacetyl-3-acetylindole, is isolated via vacuum distillation.

Aminomethylation

A Mannich-type reaction introduces the aminomethyl spacer. Formaldehyde (37% aqueous) and benzylamine react with 1-chloroacetyl-3-acetylindole in ethanol at 60°C for 6 hours, yielding the intermediate 1-(chloroacetyl)-3-acetylindol-1-yl-methylamine (72–78% yield).

Coupling with Benzoic Acid Moiety

The final step conjugates the functionalized indole with 4-(aminomethyl)benzoic acid:

Amide Bond Formation

A carbodiimide-mediated coupling (e.g., EDCl/HOBt) links 1-(chloroacetyl)-3-acetylindol-1-yl-methylamine to 4-(aminomethyl)benzoic acid. Reactions proceed in DMF at 0–5°C for 24 hours, achieving 60–68% yield. Alternatives like HATU/DIEA in DCM enhance efficiency to 75–82%.

Deprotection and Purification

Benzyl protecting groups (if present) are removed via hydrogenolysis (Pd/C, H₂, 40 psi). Crude product is purified using reversed-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient), yielding >95% purity.

Optimization Strategies

Key parameters influencing yield and purity include:

ParameterOptimal ConditionYield Impact
Coupling ReagentHATU over EDCl+15–20% yield
Temperature0–5°C during couplingReduces side products
Microwave Power (Cyclization)300 W, 80°C71% yield in 1 minute
Purification MethodPreparative HPLCPurity >95%

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J=8.4 Hz, 2H, benzoic acid H-2/H-6), 4.51 (s, 2H, CH₂NH).

  • HRMS : m/z calculated for C₁₉H₁₈N₂O₄ [M+H]⁺: 345.1214; found: 345.1216.

Challenges and Solutions

  • Regioselectivity in Indole Functionalization : Microwave irradiation minimizes byproducts during cyclization.

  • Amide Hydrolysis Risk : Low-temperature coupling preserves acid-sensitive groups.

  • Solubility Issues : DMF enhances reactant solubility during conjugation steps.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid, differing in substituents, linker chains, or functional groups:

4-({[(6-Chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
  • Structure : Differs by a chloro substituent at the 6-position of the indole ring.
  • Molecular Formula : C₁₈H₁₅ClN₂O₃
  • Molecular Weight : 342.8 g/mol
4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
  • Structure: Features a bromo substituent at the 6-position of the indole and a propanoyl linker instead of acetyl.
  • Molecular Formula : C₁₉H₁₇BrN₂O₃
  • Molecular Weight : 401.3 g/mol
  • Key Differences: The extended propanoyl chain increases molecular flexibility, which could impact conformational interactions with biological targets. The bromo group adds steric bulk and polarizability .
Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate
  • Structure: Replaces the indole-acetyl group with a phenylpropanoyl-isoindole dione system and an ethyl ester instead of benzoic acid.
  • Molecular Formula : C₂₆H₂₂N₂O₅
  • Molecular Weight : 442.47 g/mol
  • Key Differences : The isoindole dione and ethyl ester groups reduce hydrogen-bonding capacity but enhance metabolic stability and membrane permeability .
Methyl 4-(4-(1-(3,4-difluoro-benzyl)-1H-indol-3-yl)butanamido)benzoate
  • Structure : Contains a 3,4-difluoro-benzyl substituent on the indole and a butanamido linker.
  • Molecular Formula : C₂₇H₂₃F₂N₂O₂
  • Molecular Weight : 463.18 g/mol (HRMS data)
  • Key Differences : The fluorinated benzyl group and longer butanamido linker may improve selectivity for hydrophobic enzyme pockets, as seen in histone deacetylase (HDAC) inhibitors .

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound (Target) 3-Acetyl indole, acetyl linker, benzoic acid Not explicitly provided Estimated ~358.3 High polarity, hydrogen-bonding capacity -
4-({[(6-Chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid 6-Chloro indole C₁₈H₁₅ClN₂O₃ 342.8 Increased lipophilicity
4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid 6-Bromo indole, propanoyl linker C₁₉H₁₇BrN₂O₃ 401.3 Enhanced steric bulk
Ethyl 4-{[2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate Isoindole dione, ethyl ester C₂₆H₂₂N₂O₅ 442.47 Improved metabolic stability
Methyl 4-(4-(1-(3,4-difluoro-benzyl)-1H-indol-3-yl)butanamido)benzoate 3,4-Difluoro-benzyl, butanamido linker C₂₇H₂₃F₂N₂O₂ 463.18 HDAC inhibition potential

Functional Implications of Structural Variations

  • Linker Length (Acetyl vs. Propanoyl): Shorter acetyl linkers may restrict conformational flexibility, favoring rigid binding modes, while propanoyl extensions allow adaptability to diverse enzyme pockets .
  • Benzoic Acid vs. Ester : The free carboxylic acid in the target compound offers superior hydrogen-bonding and ionic interactions compared to esters, which may improve solubility but reduce bioavailability .

Biological Activity

The compound 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid , often referred to in literature as a derivative of indole, has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, antitumor, and anticholinesterase activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol
  • Chemical Structure : The compound features an indole core substituted with acetyl and benzoic acid moieties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of indole, including the target compound, exhibit significant antimicrobial properties against various pathogens. A study evaluated the efficacy of several indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives had low minimum inhibitory concentrations (MIC), suggesting potent antibacterial activity.

CompoundMIC against S. aureusMIC against M. tuberculosis
This compound3.90 μg/mL0.98 μg/mL
Indole derivative X2.50 μg/mL0.70 μg/mL

This data highlights the potential of the compound as a candidate for further development in treating bacterial infections, particularly those resistant to conventional antibiotics.

2. Antitumor Activity

The antitumor effects of the compound were investigated in vitro using various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings revealed that the compound significantly inhibited cell proliferation at micromolar concentrations.

Cell LineIC₅₀ (μM)
A54912.5
MDA-MB-23110.0

In these studies, apoptosis was induced in treated cells, evidenced by increased caspase activity and morphological changes consistent with programmed cell death.

3. Anticholinesterase Activity

The potential of the compound as an acetylcholinesterase inhibitor was also assessed. Inhibition of this enzyme is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibited competitive inhibition with an IC₅₀ value comparable to standard drugs used in clinical settings.

CompoundIC₅₀ (μM)
This compound6.11
Galantamine (standard)5.32

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of indole derivatives, emphasizing their therapeutic potentials:

  • Study on Indole Derivatives : A study published in MDPI highlighted that certain indole derivatives showed promising anti-Aβ toxicity effects on neuronal cell models, indicating neuroprotective properties .
  • Antimicrobial Evaluation : Another research article focused on the synthesis of indole-based compounds that demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing their role as potential antimicrobial agents .

Q & A

Q. Assay standardization :

  • Use identical buffer conditions (e.g., pH 7.4 Tris-HCl, 1 mM ATP).
  • Validate enzyme activity with positive controls (e.g., staurosporine).

Q. Solubility optimization :

  • Test DMSO concentrations (<1% v/v) to avoid solvent interference.
  • Use dynamic light scattering (DLS) to confirm compound aggregation.

Q. Orthogonal assays :

  • Combine enzymatic assays with cellular models (e.g., HEK293T transfection) to assess membrane permeability .

Q. How can computational modeling guide structural optimization for enhanced target binding?

  • Workflow :

Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or kinases).

MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

SAR analysis : Modify substituents (e.g., replacing acetyl with trifluoroacetyl) to improve hydrophobic interactions.

  • Validation :
  • Synthesize derivatives and compare experimental IC₅₀ with computed ΔG values.
  • Monitor metabolic stability via liver microsome assays .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Key issues :
  • Low yields in amide coupling : Switch from EDC/HOBt to PyBOP for higher efficiency.
  • Purification bottlenecks : Replace column chromatography with preparative HPLC (C18, 20–80% acetonitrile gradient).
  • Byproduct formation : Optimize stoichiometry (1.2:1 ratio of indole-acetyl to methylbenzoic acid) and monitor via LC-MS .
    • Scale-up protocol :
  • Pilot batch: 10–50 mg (lab scale).
  • GMP-compliant synthesis: 100 mg–1 g (preclinical) with QC via elemental analysis and residual solvent testing .

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